6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide
Overview
Description
The compound 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide is a pyridazine derivative known for its diverse applications in scientific research. This compound is significant due to its unique structural features, which facilitate various chemical reactions and applications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation of pyridazine derivatives with pyridine-2-carbaldehyde under acidic or basic conditions. This reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to achieve high yields.
Industrial production methods: : Industrial production of this compound may involve large-scale reactions using continuous flow processes to ensure consistent quality and yield. Catalysts and specific reaction parameters are optimized to facilitate efficient production.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution. Its pyridazine ring is particularly reactive, allowing for modifications that yield diverse derivatives.
Common reagents and conditions: : Reactions involving this compound typically use reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halogenating agents (for substitution). Conditions vary depending on the desired reaction, often involving specific temperatures and solvents.
Major products formed: : The major products formed from reactions with this compound depend on the type of reaction. For instance, oxidation may produce pyridazinone derivatives, while reduction can yield hydrazine derivatives.
Scientific Research Applications
6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide has extensive applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex pyridazine derivatives used in various chemical reactions.
Biology: : This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Its derivatives are investigated for therapeutic potential, including enzyme inhibition and receptor modulation.
Industry: : In industrial applications, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. It can modulate enzyme activity, influence receptor binding, and participate in redox reactions. These interactions are facilitated by the compound's unique structural features, such as the pyridazine and pyridine rings, which allow it to engage in specific binding and reactions.
Comparison with Similar Compounds
Compared to other pyridazine derivatives, 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide stands out due to its dual pyridazine-pyridine structure, which offers unique reactivity and binding properties. Similar compounds include pyridazine derivatives like pyridazinone and hydrazinopyridazine, each with distinct structural and functional attributes.
This compound's combination of versatility and specificity makes it a valuable tool in scientific research and industrial applications, highlighting its importance across multiple fields.
Biological Activity
6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide is a synthetic compound belonging to the class of hydrazones and hydrazides. Its unique structure, which includes a pyridine moiety and a dihydropyridazine framework, suggests potential biological activities worth investigating. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, hydrazine derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies suggest that the presence of the hydrazone linkage enhances the antimicrobial activity by disrupting bacterial cell membranes.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
Anticancer Activity
Hydrazone derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). This effect was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.
Urease Inhibition
Urease is an enzyme implicated in various pathological conditions, including urinary tract infections and gastric ulcers. Recent studies have highlighted the potential of hydrazine derivatives as urease inhibitors. The compound was evaluated for its urease inhibitory activity with promising results.
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
This compound | 25.0 | Mixed-type |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound exhibits inhibitory effects on key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Membrane Disruption: Its lipophilic character allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Oxidative Stress Induction: The compound may enhance reactive oxygen species (ROS) production within cells, triggering apoptosis.
Properties
IUPAC Name |
6-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-5-4-9(14-15-10)11(18)16-13-7-8-3-1-2-6-12-8/h1-7H,(H,15,17)(H,16,18)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDRESQFNDHST-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332040-97-8 | |
Record name | 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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